molecular formula C9H10N2O3S B1199471 2',3'-Didehydro-2',3'-dideoxytiazofurin CAS No. 131922-30-0

2',3'-Didehydro-2',3'-dideoxytiazofurin

Cat. No. B1199471
M. Wt: 226.25 g/mol
InChI Key: HAUJIUYEOGTBMH-CAHLUQPWSA-N
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Description

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a type of nucleoside analog. It is part of two classes of nucleosides, the 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxypyrimidine nucleosides . These nucleosides have potential as anti-HIV drugs .


Synthesis Analysis

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves a process that provides further evidence for a sulfur-oxygen interaction in thiazole nucleosides .


Molecular Structure Analysis

The molecular structure of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin shows a close contact between the thiazole S and the pentose O (1’) atoms. S…O (1’) distances are 2.834 (2) A in (1) and 2.835 (1) A in (2), resulting from C-glycosidic torsion angles of 14.1 (2) and 5.2 (3) degrees respectively .


Chemical Reactions Analysis

The chemical reactions of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involve radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .


Physical And Chemical Properties Analysis

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a white crystalline solid or powder. It is odorless and water-soluble .

Scientific Research Applications

  • Antiviral Activity Against HIV : 2',3'-didehydro-2',3'-dideoxyribonucleosides (ddeNs), including derivatives of 2',3'-Didehydro-2',3'-dideoxytiazofurin, have shown potent and selective inhibition of human immunodeficiency virus (HIV) in vitro. These compounds, especially ddeCyd, are effective against HIV-induced cytopathogenicity (Balzarini et al., 1987).

  • Chemical Stability : A study on the acidic stability of 2',3'-Didehydro-2',3'-dideoxynucleosides, which are clinically relevant as antiviral agents, found that these nucleosides could degrade under acidic conditions. This insight is crucial for understanding the stability and potential therapeutic applications of these compounds (Shi et al., 2004).

  • Selective Action on HIV Reverse Transcriptase : A comparative study showed that 2',3'-didehydro-2',3'-dideoxythymidine triphosphate, a related compound, has a selective action on HIV reverse transcriptase compared to human DNA polymerases. This property contributes to its selective anti-HIV activity and is a critical aspect for its therapeutic use (Huang, Farquhar, & Plunkett, 1992).

  • Combination Therapy for HIV : In a study investigating the metabolism and combination therapy potential of 2',3'-Dideoxy-2',3'-Didehydro-β-l(−)-5-Fluorocytidine (a related compound), it was found that combining this compound with other clinically approved anti-HIV drugs could synergistically inhibit HIV replication. This suggests a potential role in combination antiretroviral therapy (Dutschman et al., 1998).

  • Potent and Selective Inhibition of HIV : Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, a novel nucleoside analog related to 2',3'-Didehydro-2',3'-dideoxytiazofurin, emerged as a potent and selective anti-HIV agent. Its ability to inhibit HIV replication at low toxic concentrations makes it a promising candidate for treating AIDS (Vince et al., 1988).

Safety And Hazards

This compound may cause irritation. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

The pursuit of more effective nucleoside analogs remains an area of high interest to many investigators. Detailed structure-activity data for two classes of nucleosides, the 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxypyrimidine nucleosides, will prove useful to investigators in identifying new synthetic target molecules while avoiding unnecessary duplication of previous synthetic efforts .

properties

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJIUYEOGTBMH-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157252
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Didehydro-2',3'-dideoxytiazofurin

CAS RN

131922-30-0
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FT Burling, B Gabrielsen, BM Goldstein - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 7 scripts.iucr.org

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